Introduction: A Strategic Intermediate in Synthesis
Introduction: A Strategic Intermediate in Synthesis
An In-Depth Technical Guide to tert-Butyl 2-(1-methylhydrazinyl)acetate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tert-Butyl 2-(1-methylhydrazinyl)acetate. It delves into its fundamental properties, synthesis, and critical applications as a versatile building block in modern organic and medicinal chemistry.
tert-Butyl 2-(1-methylhydrazinyl)acetate, identified by CAS Number 144036-71-5 , is a bifunctional organic molecule belonging to the α-hydrazino ester class of compounds.[1][2] Its strategic importance in chemical synthesis stems from two key structural features: a mono-methylated hydrazine moiety and a tert-butyl ester group.
The hydrazine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1] The presence of a methyl group on one of the hydrazine nitrogens introduces regiochemical control in cyclization reactions, a critical aspect for generating specific isomers.[1] Simultaneously, the tert-butyl ester serves as a robust protecting group for the carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions, unmasking the carboxyl group for further transformations, such as amide bond formation.[1]
This unique combination makes tert-Butyl 2-(1-methylhydrazinyl)acetate a valuable precursor for creating complex molecules, including peptidomimetics like "aza-peptides," which often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait in drug discovery.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of tert-Butyl 2-(1-methylhydrazinyl)acetate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 144036-71-5 | [1][2][3] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 160.21 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 2-[amino(methyl)amino]acetate | [2][3] |
| Appearance | White powder or Liquid | [1] |
| Boiling Point | 225 °C at 760 mmHg | [3] |
| Density | 1.01 g/cm³ | [3] |
| Flash Point | 90 °C | [3] |
| Storage Conditions | 2-8°C, protect from light | [1] |
| InChI Key | GNAZZEYMVIVFQM-UHFFFAOYSA-N |[2] |
Analytical Characterization
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Mass Spectrometry (MS): As a powerful tool for determining molecular weight, mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ at m/z 160.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would predictably show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the methyl group protons would appear further downfield, and a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group would also be present. The protons on the terminal amino group (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the N-methyl carbon, and the carbonyl carbon of the ester.
-
Synthesis and Purification Workflow
The synthesis of α-hydrazino esters like tert-Butyl 2-(1-methylhydrazinyl)acetate generally involves two primary chemical transformations: esterification and amination.[1] A common and logical laboratory-scale approach is the nucleophilic substitution of a halo-ester with the corresponding hydrazine.
A plausible and efficient pathway involves the reaction of tert-butyl bromoacetate with methylhydrazine. The choice of tert-butyl bromoacetate as the precursor is strategic; it directly incorporates the desired ester functionality. Methylhydrazine serves as the nucleophile, introducing the methylated hydrazinyl moiety.
Caption: Proposed synthesis workflow for tert-Butyl 2-(1-methylhydrazinyl)acetate.
Detailed Experimental Protocol
This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility and understanding.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous acetonitrile as the solvent. The choice of a polar aprotic solvent like acetonitrile is crucial as it effectively dissolves the reactants without interfering with the nucleophilic attack.
-
Add methylhydrazine (1.2 equivalents) to the solvent. A slight excess of the nucleophile is used to ensure the complete consumption of the limiting electrophile, tert-butyl bromoacetate.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents). The base is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Neutralization prevents the protonation of methylhydrazine, which would render it non-nucleophilic and halt the reaction.
-
-
Reactant Addition:
-
Cool the reaction mixture to 0 °C in an ice bath. This step is critical to control the initial exotherm of the reaction and minimize potential side reactions.
-
Slowly add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution. A slow addition rate maintains temperature control and ensures a homogenous reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The extended reaction time ensures the reaction proceeds to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a self-validating step; the disappearance of the tert-butyl bromoacetate spot and the appearance of a new product spot indicate the reaction's progress.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic byproduct) and brine (to remove water).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by TLC analysis to effectively separate the desired product from any unreacted starting material or byproducts.
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Core Applications in Research and Drug Development
The utility of this reagent is best understood through its application in constructing molecular architectures of therapeutic interest.
A. Regioselective Synthesis of Heterocycles
In the synthesis of substituted heterocycles like pyrazoles, the methyl group on the hydrazine directs the regioselectivity of the cyclization. When reacted with a non-symmetrical 1,3-dicarbonyl compound, the use of a monosubstituted hydrazine like this one leads to a specific regioisomeric product, which is a critical consideration in structure-activity relationship (SAR) studies.[1]
Caption: Regioselective pyrazole synthesis workflow.
B. Building Block for Aza-Peptides
Aza-peptides are peptidomimetics where an α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can significantly alter the peptide's conformation and dramatically increase its resistance to degradation by proteases.[1] tert-Butyl 2-(1-methylhydrazinyl)acetate serves as a precursor to an N-methylated aza-glycine residue.
The workflow involves:
-
Deprotection: The tert-butyl group is removed using an acid like trifluoroacetic acid (TFA), revealing the free carboxylic acid.[1]
-
Peptide Coupling: The newly formed hydrazino acid can then be coupled to the N-terminus of a peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Chain Elongation: The terminal -NH₂ group of the incorporated hydrazino residue is then available for coupling to the next amino acid, extending the peptide chain.
This application is particularly valuable for developing more stable and potent peptide-based therapeutics.
C. Role in Modern Prodrug Design
The tert-butyl ester moiety is not just a protecting group; it is also a functional group used in modern prodrug strategies. A recent study on prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) highlighted the use of a tert-butyl ester to enhance metabolic stability and improve tumor-specific delivery.[4] While this study did not use our title compound directly, it validates the principle that the tert-butyl ester can improve the pharmacokinetic profile of a drug, suggesting a potential application space for tert-Butyl 2-(1-methylhydrazinyl)acetate in the development of novel, stable prodrugs.[4]
Safety and Handling
Proper handling is essential due to the potential hazards associated with hydrazine derivatives.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P264, P270, P301+P312, P330 |[3] |
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C, and protect from light to prevent degradation.[1]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
tert-Butyl 2-(1-methylhydrazinyl)acetate is more than a simple chemical reagent; it is a strategically designed building block that offers solutions to common challenges in synthetic and medicinal chemistry. Its ability to impart regiochemical control in heterocycle synthesis and to serve as a stable, protected precursor for aza-peptides makes it an invaluable tool for drug discovery professionals. By understanding its properties, synthesis, and the causality behind its application, researchers can fully leverage this compound to accelerate the development of novel therapeutics and complex molecular architectures.
References
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American Elements. (n.d.). tert-Butyl 2-(1-methylhydrazinyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2-(1-methylhydrazinyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- Google Patents. (2013). CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography.
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Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]
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CPAChem. (2024). Safety data sheet: tert-Butyl acetate. Retrieved from [Link]
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MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. tert-Butyl 2-(1-methylhydrazinyl)acetate | 144036-71-5 | Benchchem [benchchem.com]
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